molecular formula C15H35ClO5Si2 B3107751 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane CAS No. 1621184-24-4

3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane

Cat. No.: B3107751
CAS No.: 1621184-24-4
M. Wt: 387.06 g/mol
InChI Key: MVSRVQMPKJCOGD-UHFFFAOYSA-N
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Description

While direct data on 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane is absent in the provided evidence, its structure can be inferred as a branched organosilicon compound containing both triethoxy and diethoxy substituents, coupled with a chloro-methylpropyl chain. Such silanes typically function as coupling agents, surface modifiers, or intermediates in organic synthesis. The chloroalkyl group enables covalent bonding with substrates, while ethoxy groups facilitate hydrolysis and crosslinking in polymer matrices .

Properties

IUPAC Name

(3-chloro-2-methylpropyl)-diethoxy-(triethoxysilylmethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H35ClO5Si2/c1-7-17-22(18-8-2,13-15(6)12-16)14-23(19-9-3,20-10-4)21-11-5/h15H,7-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSRVQMPKJCOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC(C)CCl)(C[Si](OCC)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H35ClO5Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane typically involves the reaction of 3-chloro-2-methylpropyl chloride with triethoxysilane and diethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane involves large-scale reactors and advanced purification techniques. The process begins with the preparation of the starting materials, followed by the controlled addition of reactants and catalysts. The reaction mixture is then subjected to distillation and other purification methods to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia. The reactions are typically carried out at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Formation of silanols, siloxanes, or other substituted silanes.

    Oxidation Reactions: Formation of silanols or siloxanes.

    Reduction Reactions: Formation of silanes with different functional groups.

Scientific Research Applications

3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane has a wide range of applications in scientific research, including:

    Materials Science: Used in the synthesis of advanced materials with unique properties, such as hydrophobic coatings and nanocomposites.

    Organic Synthesis: Serves as a key intermediate in the synthesis of complex organic molecules.

    Surface Modification: Employed in the modification of surfaces to enhance their properties, such as adhesion, wettability, and chemical resistance.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane involves its ability to form strong covalent bonds with various substrates. The compound’s silane groups can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it highly effective in surface modification and adhesion applications. Additionally, the compound’s unique structure allows it to interact with specific molecular targets, facilitating its use in organic synthesis and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on molecular structure, physicochemical properties, and applications.

2.1 Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight Substituents Key Features
(3-Chloropropyl)triethoxysilane C₉H₂₁ClO₃Si 240.81 g/mol Straight 3-chloropropyl chain; triethoxy groups High reactivity due to linear chain; used in polymer coupling
(3-Chloro-2-phenylpropyl)(triethoxy)silane C₁₅H₂₅ClO₃Si 316.90 g/mol Branched chloro-2-phenylpropyl chain; triethoxy groups Enhanced hydrophobicity from phenyl group; suited for coatings
Chloro(3-chloro-2-methylpropyl)dimethylsilane C₆H₁₄Cl₂Si 185.17 g/mol Branched chloro-methylpropyl chain; dimethyl and chloro groups on Si Compact structure; used in surface modification and polymer additives
(3-Chloropropyl)trimethoxysilane C₆H₁₅ClO₃Si 198.72 g/mol Straight 3-chloropropyl chain; trimethoxy groups Faster hydrolysis than ethoxy analogs; reactive in aqueous systems
2.2 Physicochemical Properties
  • Hydrolysis Reactivity :

    • Ethoxy-substituted silanes (e.g., (3-Chloropropyl)triethoxysilane) hydrolyze slower than methoxy analogs (e.g., (3-Chloropropyl)trimethoxysilane) due to longer alkoxy chains, making them suitable for controlled crosslinking .
    • Branched chains (e.g., chloro(3-chloro-2-methylpropyl)dimethylsilane) introduce steric hindrance, reducing hydrolysis rates but improving thermal stability .
  • Thermal and Physical Properties :

    • Compounds with phenyl groups (e.g., (3-Chloro-2-phenylpropyl)(triethoxy)silane) exhibit higher boiling points and hydrophobicity, ideal for water-resistant coatings .
    • Lower molecular weight silanes (e.g., chloro(3-chloro-2-methylpropyl)dimethylsilane, 185.17 g/mol) have higher volatility (Boiling Point: 88°C at 25 mmHg) compared to ethoxy analogs .
2.3 Application Differences
  • Surface Modification :
    • Phenyl-containing silanes (e.g., ) are preferred for hydrophobic coatings on metals or ceramics.
    • Dimethyl/chloro-substituted silanes () modify polymer surfaces for anti-adhesion or corrosion resistance.
  • Polymer Chemistry :
    • Triethoxy silanes () act as crosslinkers in silicones due to controlled reactivity.
    • Trimethoxy silanes () are used in rapid-cure adhesives or sealants.

Research Findings and Trends

  • Reactivity-Solubility Trade-off : Ethoxy groups improve solubility in organic solvents but slow hydrolysis, whereas methoxy groups enhance aqueous compatibility .
  • Steric Effects : Branched chains (e.g., 2-methylpropyl) reduce unintended side reactions in organic synthesis, improving yield in targeted modifications .

Biological Activity

3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane is a silane compound characterized by its unique structure, which includes both triethoxysilyl and diethoxysilyl groups. This compound has garnered attention for its potential applications in materials science, organic synthesis, and biological fields due to its versatile reactivity and ability to modify surfaces.

  • IUPAC Name : (3-chloro-2-methylpropyl)-diethoxy-(triethoxysilylmethyl)silane
  • Molecular Formula : C15H35ClO5Si2
  • Molecular Weight : 387.06 g/mol
  • CAS Number : 1621184-24-4

The biological activity of 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane is primarily attributed to its ability to form strong covalent bonds with various substrates. The silane groups can react with hydroxyl groups on surfaces, leading to stable siloxane bonds. This property is crucial for applications in surface modification and adhesion, as well as in the synthesis of complex organic molecules.

Applications in Biology and Medicine

  • Surface Modification : The compound is used to enhance the properties of biomaterials by improving adhesion and biocompatibility.
  • Drug Delivery Systems : Its silane groups can be functionalized to create carriers for targeted drug delivery.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, making it suitable for coatings in medical devices.

Case Study 1: Surface Coating for Medical Devices

A study investigated the use of 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane as a coating material for catheters. The results indicated that the silane-treated surfaces showed improved hydrophobicity and reduced bacterial adhesion compared to untreated controls. This property is essential for minimizing infection risks associated with medical implants.

Case Study 2: Drug Delivery Applications

Research focused on modifying the surface of nanoparticles with this silane compound to enhance drug loading capacity and release profiles. The findings demonstrated that nanoparticles coated with 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane exhibited a controlled release of therapeutic agents, indicating potential for use in targeted therapies.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
(3-Chloropropyl)triethoxysilaneLacks methyl group; similar reactivityUsed in surface modification
(3-Aminopropyl)triethoxysilaneContains amino group; more biocompatibleExhibits enhanced interaction with biological molecules
(3-Mercaptopropyl)triethoxysilaneContains thiol group; unique propertiesKnown for its antioxidant properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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